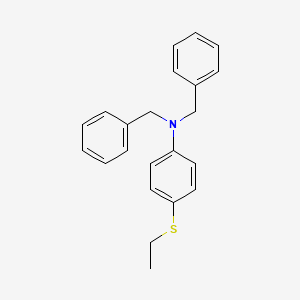
N,N-Dibenzyl-4-(ethylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-4-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and an ethylsulfanyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Method 1: One method to synthesize N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Method 2: Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-(ethylsulfanyl)aniline can undergo oxidation reactions, where the ethylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) is reduced to an amine group.
Substitution: Substitution reactions can occur at the benzyl or aniline rings, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds through substitution and coupling reactions .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may also be used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-4-(ethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethylsulfanyl group.
N,N-Dibenzyl-4-(methylsulfanyl)aniline: This compound has a methylsulfanyl group instead of an ethylsulfanyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Uniqueness: N,N-Dibenzyl-4-(ethylsulfanyl)aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
62849-47-2 |
|---|---|
Formule moléculaire |
C22H23NS |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-ethylsulfanylaniline |
InChI |
InChI=1S/C22H23NS/c1-2-24-22-15-13-21(14-16-22)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
Clé InChI |
DCKSOZRIUVVRRQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















